molecular formula C3HCl2NO2S2 B13236076 3-Chloro-1,2-thiazole-4-sulfonyl chloride CAS No. 89502-17-0

3-Chloro-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B13236076
CAS No.: 89502-17-0
M. Wt: 218.1 g/mol
InChI Key: SJDMWFBKJAVNAU-UHFFFAOYSA-N
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Description

3-Chloro-1,2-thiazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₃HCl₂NO₂S₂. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-thiazole-4-sulfonyl chloride typically involves the chlorination of 1,2-thiazole-4-sulfonyl chloride. One common method includes the reaction of 1,2-thiazole-4-sulfonyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-Chloro-1,2-thiazole-4-sulfonyl chloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the thiazole ring acts as an electron-rich center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,2-thiazole-4-sulfonyl chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

89502-17-0

Molecular Formula

C3HCl2NO2S2

Molecular Weight

218.1 g/mol

IUPAC Name

3-chloro-1,2-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C3HCl2NO2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H

InChI Key

SJDMWFBKJAVNAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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